molecular formula C21H22N4O B7471387 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane

1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane

Cat. No. B7471387
M. Wt: 346.4 g/mol
InChI Key: LJIQJJVIEDLDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane, also known as DTAZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTAZ belongs to the class of triazole-containing compounds and has been studied for its unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane is not fully understood. However, it is believed that 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane exerts its biological activity by interacting with cellular targets such as enzymes and receptors. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been shown to inhibit the growth of various microorganisms and cancer cells by disrupting their metabolic pathways. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been found to bind to metal ions such as copper and zinc, which may play a role in its biological activity.
Biochemical and Physiological Effects:
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms including bacteria, fungi, and yeasts. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been found to exhibit antioxidant and anti-inflammatory activities. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane.

Advantages and Limitations for Lab Experiments

1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been found to exhibit high stability and low toxicity, making it suitable for use in various biological assays. However, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane also has some limitations. It has poor solubility in water, which may limit its use in aqueous environments. In addition, the mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane is not fully understood, which may hinder its potential applications.

Future Directions

There are several future directions for the research on 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane. One potential direction is the development of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane-based fluorescent probes for the detection of metal ions. Another direction is the synthesis of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane-based metal-organic frameworks (MOFs) and supramolecular assemblies for potential applications in catalysis and drug delivery. Further studies are also needed to fully understand the mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane and its potential applications in various fields of science.

Synthesis Methods

1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid with 6-aminocaproic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain pure 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane.

Scientific Research Applications

1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been used as a ligand in coordination chemistry and has shown promising results in the synthesis of metal-organic frameworks (MOFs) and supramolecular assemblies.

properties

IUPAC Name

azepan-1-yl-(1,5-diphenyl-1,2,4-triazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-15-9-1-2-10-16-24)19-22-20(17-11-5-3-6-12-17)25(23-19)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIQJJVIEDLDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,5-Diphenyl-1H-1,2,4-triazole-3-carbonyl)azepane

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